1-(2-chlorobenzoyl)-N-1,3,4-thiadiazol-2-yl-4-piperidinecarboxamide
Overview
Description
1-(2-chlorobenzoyl)-N-1,3,4-thiadiazol-2-yl-4-piperidinecarboxamide is a useful research compound. Its molecular formula is C15H15ClN4O2S and its molecular weight is 350.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 350.0604246 g/mol and the complexity rating of the compound is 445. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Biological Significance of Thiadiazolines
1,3,4-thiadiazoline derivatives, including those related to the queried compound, are synthesized through various methods, with major importance given to their pharmaceutical significance due to their broad biological activities against different fungal and bacterial strains. The versatility of thiadiazolines makes them a key area of interest in medicinal chemistry for the development of new therapeutic agents (Yusuf & Jain, 2014).
Piperidine Derivatives and Their Antitumor Activity
Compounds structurally related to the queried molecule, especially those incorporating piperidine and thiadiazole groups, have been studied for their antitumor activities. For example, imidazole derivatives, including benzimidazole and imidazolylpeptides, show promise in the search for new antitumor drugs due to their diverse biological properties (Iradyan et al., 2009).
Quinazoline Derivatives and Anticancer Properties
Quinazoline derivatives are extensively studied in medicinal chemistry for their wide range of biological activities, including anticancer properties. These compounds, due to their ability to block pharmacological pathways of different targets, offer valuable insights into the design and development of novel therapeutic agents with potential anticancer activities (Moorthy et al., 2023).
Functionalized Quinazolines and Pyrimidines for Optoelectronic Materials
The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems demonstrates significant value for creating novel optoelectronic materials. These compounds, including those related to the queried molecule, are explored for applications related to photo- and electroluminescence, highlighting their potential in the development of advanced materials for electronic devices (Lipunova et al., 2018).
Properties
IUPAC Name |
1-(2-chlorobenzoyl)-N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4O2S/c16-12-4-2-1-3-11(12)14(22)20-7-5-10(6-8-20)13(21)18-15-19-17-9-23-15/h1-4,9-10H,5-8H2,(H,18,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQBKHUYEHQBOLZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=NN=CS2)C(=O)C3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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